molecular formula C11H9BrN2O2 B6202935 ethyl 6-bromoquinazoline-2-carboxylate CAS No. 2090793-10-3

ethyl 6-bromoquinazoline-2-carboxylate

Cat. No.: B6202935
CAS No.: 2090793-10-3
M. Wt: 281.1
InChI Key:
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Preparation Methods

The synthesis of ethyl 6-bromoquinazoline-2-carboxylate typically involves the reaction of 6-bromoanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 6-bromoquinazoline-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 6-bromoquinazoline-2-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways involved in cancer . The molecular targets and pathways involved depend on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

Ethyl 6-bromoquinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

CAS No.

2090793-10-3

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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